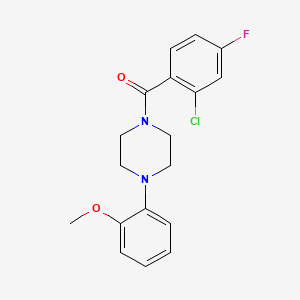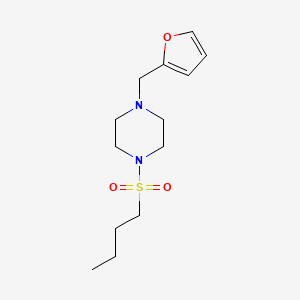
1-(2-chloro-4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical abbreviation, CFP. In
科学研究应用
CFP has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, CFP has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, CFP has been studied for its potential use in the treatment of schizophrenia and other psychotic disorders. In oncology, CFP has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
作用机制
CFP acts as a serotonin receptor agonist and a dopamine receptor antagonist. It has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. CFP also binds to the D2 receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
CFP has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. CFP has also been shown to decrease the levels of dopamine in the brain, which is a neurotransmitter involved in the regulation of reward and pleasure.
实验室实验的优点和局限性
The advantages of using CFP in lab experiments include its high potency and selectivity for serotonin and dopamine receptors. CFP is also relatively easy to synthesize and purify. However, the limitations of using CFP in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for research on CFP. One direction is to study its potential use in the treatment of anxiety and depression. Another direction is to study its potential use in the treatment of schizophrenia and other psychotic disorders. Additionally, further studies are needed to determine the safety and efficacy of CFP in animal models and humans. Finally, future research could explore the potential use of CFP in cancer therapy.
Conclusion:
In conclusion, 1-(2-chloro-4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method of CFP involves the reaction of 1-(2-chloro-4-fluorophenyl)piperazine with 2-methoxybenzaldehyde in the presence of a catalyst. CFP has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Its mechanism of action involves binding to serotonin and dopamine receptors in the brain. CFP has various biochemical and physiological effects in animal models, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for research on CFP, including its potential use in the treatment of anxiety, depression, schizophrenia, and cancer therapy.
合成方法
The synthesis of CFP involves the reaction of 1-(2-chloro-4-fluorophenyl)piperazine with 2-methoxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of CFP, which is then purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c1-24-17-5-3-2-4-16(17)21-8-10-22(11-9-21)18(23)14-7-6-13(20)12-15(14)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIILVWOMGMRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5378562.png)
![4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5378564.png)
![N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378573.png)
![1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378580.png)
![N,N,2-trimethyl-7-(morpholin-4-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378587.png)
![N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5378592.png)
![1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5378596.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![3-(cyclopropylmethyl)-5-[(2-ethyl-4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5378622.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)

